![molecular formula C15H13BrFNO3 B4386080 3-bromo-N-(3-fluorophenyl)-4,5-dimethoxybenzamide](/img/structure/B4386080.png)
3-bromo-N-(3-fluorophenyl)-4,5-dimethoxybenzamide
Overview
Description
3-bromo-N-(3-fluorophenyl)-4,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a derivative of benzamide and is known for its unique chemical properties, making it a promising candidate for further study and exploration.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-fluorophenyl)-4,5-dimethoxybenzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes. This compound may also have an impact on neurotransmitter systems in the brain, making it a promising candidate for further study in the field of neuroscience.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(3-fluorophenyl)-4,5-dimethoxybenzamide can have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of neurotransmitter activity in the brain. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-(3-fluorophenyl)-4,5-dimethoxybenzamide in lab experiments include its unique chemical properties, which make it a promising candidate for further study in various fields. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for the study of 3-bromo-N-(3-fluorophenyl)-4,5-dimethoxybenzamide, including further exploration of its potential therapeutic applications in the treatment of cancer and neurodegenerative disorders. Additionally, future research may focus on understanding the compound's impact on neurotransmitter systems in the brain and its potential for use in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
The potential applications of 3-bromo-N-(3-fluorophenyl)-4,5-dimethoxybenzamide in scientific research are vast and varied. This compound has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
3-bromo-N-(3-fluorophenyl)-4,5-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-13-7-9(6-12(16)14(13)21-2)15(19)18-11-5-3-4-10(17)8-11/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSYZTKXNOXVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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